molecular formula C9H5N3OS2 B8367285 7-(Thiazol-5-yl)carbonylimidazo[5,1-b]thiazole

7-(Thiazol-5-yl)carbonylimidazo[5,1-b]thiazole

Cat. No. B8367285
M. Wt: 235.3 g/mol
InChI Key: AGORLLFPBRDCMM-UHFFFAOYSA-N
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Patent
US06908913B2

Procedure details

7-(Thiazol-5-yl)carbonylimidazo[5,1-b]thiazole (187 mg) was prepared in the same manner as in step a) of Synthesis Example 3, except that 265 mg of 7-iodoimidazo[5,1-b]thiazole and 119 mg of thiazole-5-aldehyde were used as the starting compounds.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12.[S:10]1[C:14]([CH:15]=[O:16])=[CH:13][N:12]=[CH:11]1>>[S:10]1[C:14]([C:15]([C:2]2[N:3]=[CH:4][N:5]3[CH:9]=[CH:8][S:7][C:6]=23)=[O:16])=[CH:13][N:12]=[CH:11]1

Inputs

Step One
Name
Quantity
265 mg
Type
reactant
Smiles
IC=1N=CN2C1SC=C2
Step Two
Name
Quantity
119 mg
Type
reactant
Smiles
S1C=NC=C1C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Synthesis Example 3

Outcomes

Product
Name
Type
product
Smiles
S1C=NC=C1C(=O)C=1N=CN2C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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